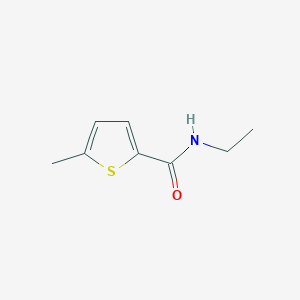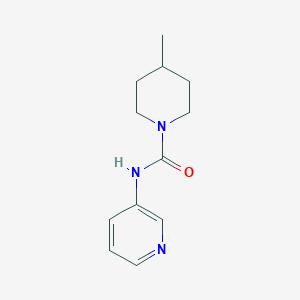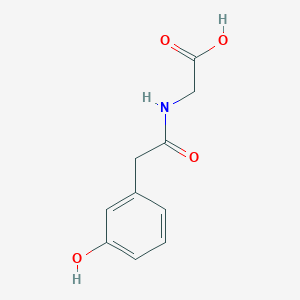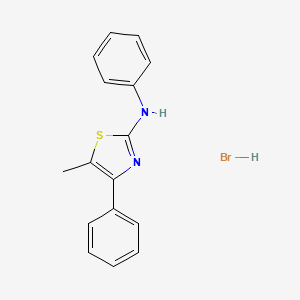![molecular formula C15H13N3O3 B7458507 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether, also known as PBOX-15, is a small molecule compound that has been developed as a potential anticancer agent. It belongs to the class of oxadiazole derivatives and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Wirkmechanismus
2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether exerts its anticancer activity by targeting the mitochondria and inducing mitochondrial dysfunction. It disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS) and the release of cytochrome c, which activates caspases and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether has also been shown to have a synergistic effect when used in combination with other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether is its potent antitumor activity, which makes it a promising candidate for further development as an anticancer agent. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether. One area of interest is the development of more water-soluble derivatives of 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether that can be more easily administered in vivo. Another area of interest is the investigation of the mechanism of action of 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether, particularly its interaction with the mitochondria. Finally, further studies are needed to evaluate the efficacy of 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether in animal models of cancer and to assess its potential as a clinical anticancer agent.
Synthesemethoden
The synthesis of 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether involves a multi-step process that starts with the reaction of 2-nitrophenol with ethyl 2-bromoacetate to produce the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with pyridine-4-carboxylic acid to yield 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria and disrupting the electron transport chain. 2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-4-3-11(9-13(12)20-2)14-17-15(21-18-14)10-5-7-16-8-6-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZKLJGAMJXRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)


![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)

![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)